

# Physicochemical Properties of Leniolisib Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Leniolisib phosphate** is a potent and selective inhibitor of the phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) enzyme, recently approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring optimal therapeutic performance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Leniolisib Phosphate**, detailed experimental methodologies for their determination, and a visualization of its mechanism of action within the relevant signaling pathway.

### **Chemical Identity and Structure**

**Leniolisib phosphate** is the phosphate salt of Leniolisib. The active moiety, Leniolisib, is a pyridopyrimidine derivative.[1]

- Chemical Name: 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1)[2]
- CAS Number: 1354691-97-6 (for the phosphate salt)[3]
- Molecular Formula: C21H28F3N6O6P[3]



• Chemical Structure: Leniolisib (Free Base)

#### **Leniolisib Phosphate**

# **Physicochemical Properties**

A summary of the key physicochemical properties of Leniolisib and its phosphate salt are presented in the tables below. These parameters are critical for predicting the drug's behavior in biological systems and for guiding formulation strategies.



**Table 1: General Physicochemical Properties** 

| Property                                     | Value                                                                         | Reference(s) |
|----------------------------------------------|-------------------------------------------------------------------------------|--------------|
| Molecular Weight                             | 450.47 g/mol (Leniolisib free<br>base) 548.46 g/mol (Leniolisib<br>phosphate) | [2][4]       |
| Appearance                                   | White to yellowish to yellowish-<br>greenish powder                           | [2]          |
| Biopharmaceutics Classification System (BCS) | Class 2 (Low Solubility, High Permeability)                                   | [5]          |

**Table 2: Solubility and Partition Coefficient** 

| Property                       | Value                                                                                          | Reference(s) |
|--------------------------------|------------------------------------------------------------------------------------------------|--------------|
| Aqueous Solubility             | pH-dependent, with decreasing solubility as pH increases.                                      | [2][4]       |
| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL, with ultrasound) and H <sub>2</sub> O (100 mg/mL, with ultrasound) | [6]          |
| LogD (pH 7.4)                  | 3.1                                                                                            | [4]          |
| pKa (Strongest Basic)          | 5.43                                                                                           | [7]          |

**Table 3: Other Physicochemical Parameters** 

| Property                                 | Value          | Reference(s) |
|------------------------------------------|----------------|--------------|
| Hydrogen Bond Donor Count                | 1 (Leniolisib) | [7]          |
| Hydrogen Bond Acceptor Count             | 8 (Leniolisib) | [4]          |
| Rotatable Bond Count                     | 5 (Leniolisib) | [4]          |
| Topological Polar Surface Area<br>(TPSA) | 83.5 Ų         | [4]          |



### **Mechanism of Action and Signaling Pathway**

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[8] In certain immune disorders like APDS, mutations lead to the hyperactivity of PI3K $\delta$ .[9] This results in the excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] Elevated PIP3 levels subsequently activate downstream signaling pathways, most notably the AKT/mTOR pathway, leading to abnormal immune cell proliferation and function.[7][9] Leniolisib works by blocking the active site of PI3K $\delta$ , thereby normalizing this signaling cascade.[7]



Click to download full resolution via product page

Caption: PI3K/AKT signaling pathway and the inhibitory action of **Leniolisib Phosphate**.



# **Experimental Protocols**

The following sections detail the methodologies for determining the key physicochemical properties of **Leniolisib Phosphate**. These protocols are based on standard pharmaceutical industry practices and are tailored to the known characteristics of the compound.

### **Aqueous Solubility Determination (Shake-Flask Method)**

This protocol outlines the determination of the equilibrium solubility of **Leniolisib Phosphate** across a physiologically relevant pH range, in accordance with Biopharmaceutics Classification System (BCS) guidelines.





Click to download full resolution via product page

Caption: Experimental workflow for aqueous solubility determination.



#### Materials and Equipment:

- Leniolisib Phosphate (API)
- Standard buffer solutions (pH 1.2, 4.5, 6.8)
- Orbital shaker with temperature control
- Validated HPLC-UV system
- Syringe filters (0.45 μm)
- Analytical balance
- · Volumetric flasks and pipettes

#### Procedure:

- Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
- Sample Preparation: Accurately weigh an excess amount of **Leniolisib Phosphate** into separate flasks for each pH condition (in triplicate). The excess amount ensures that a saturated solution is achieved.
- Incubation: Add a precise volume of the respective buffer to each flask. Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37  $\pm$  1 °C).
- Equilibration and Sampling: Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours), with samples withdrawn at various time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached.
- Sample Processing: Immediately filter the withdrawn samples through a 0.45 μm syringe filter to remove any undissolved solid.
- Analysis: Analyze the concentration of Leniolisib in the filtrate using a validated HPLC-UV method.



 Data Analysis: The equilibrium solubility is determined when consecutive sample measurements show no significant change in concentration.

### pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **Leniolisib Phosphate** using potentiometric titration.

#### Materials and Equipment:

- Leniolisib Phosphate
- Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) titrants (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- Calibrated pH meter with an appropriate electrode
- Automated titrator or manual titration setup
- Magnetic stirrer

#### Procedure:

- Sample Preparation: Accurately weigh and dissolve a known amount of Leniolisib
   Phosphate in a suitable solvent (e.g., a co-solvent system if aqueous solubility is limited at the starting pH) to achieve a concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Titration Setup: Place the sample solution in a thermostated vessel (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
- Titration: Titrate the solution with the standardized acid or base titrant in small, precise increments. For a basic pKa, titration would typically start from an acidic pH.
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.



Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
 The pKa is determined from the half-equivalence point, which corresponds to the inflection point of the curve.

### **Particle Size Distribution (Laser Diffraction)**

This protocol outlines the measurement of the particle size distribution of **Leniolisib Phosphate** powder using laser diffraction.

Materials and Equipment:

- Leniolisib Phosphate (API powder)
- Laser diffraction particle size analyzer with a dry powder dispersion unit
- Appropriate dispersant if a wet method is used

#### Procedure:

- Instrument Setup: Set up the laser diffraction instrument according to the manufacturer's instructions. Select the appropriate measurement parameters, including the refractive index of Leniolisib Phosphate and the dispersant (if applicable).
- Sample Dispersion (Dry Method): Carefully load a representative sample of the Leniolisib
   Phosphate powder into the dry powder feeder of the instrument. Adjust the dispersion
   pressure to ensure adequate de-agglomeration without causing particle fracture.
- Measurement: Initiate the measurement. The instrument will pass the dispersed particles through a laser beam and detect the scattered light pattern.
- Data Analysis: The instrument's software will use the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as volume-based distributions (e.g., Dv10, Dv50, Dv90).

### Conclusion

The physicochemical properties of **Leniolisib Phosphate** are well-defined and support its development as an oral therapeutic agent. Its pH-dependent solubility and high permeability



are key factors influencing its biopharmaceutical behavior. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important new drug substance. A thorough understanding of these properties is essential for the successful formulation, manufacturing, and clinical application of **Leniolisib Phosphate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. who.int [who.int]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Leniolisib Phosphate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608519#physicochemical-properties-of-leniolisib-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com